molecular formula C12H9Cl2NO3 B046829 ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate CAS No. 153435-96-2

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Cat. No. B046829
M. Wt: 286.11 g/mol
InChI Key: NFILHPVBZNKVNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate involves a multi-step process starting from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. This process includes the transformation of the sulfomethyl group to a formyl function, achieved through elimination of SO2, yielding ethyl chloromethyl-1H-indole-2-carboxylates, followed by hydrolysis to ethyl hydroxymethyl-1H-indole-2-carboxylates, and finally oxidation to aldehydes. Notably, protection at N1 of the indole is not necessary during this synthesis, highlighting the efficiency and straightforward nature of the process (Pete, Szöllösy, & Szokol, 2006).

Molecular Structure Analysis

The molecular structure of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has been characterized by various spectroscopic methods, including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and the spatial arrangement of its atoms, confirming its identity and purity. The orthorhombic crystal system and specific space group parameters have been identified for related compounds, offering insights into the crystalline structure and intermolecular interactions crucial for understanding its chemical behavior and reactivity (Hu et al., 2018).

Chemical Reactions and Properties

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. It is capable of undergoing nucleophilic addition reactions due to the presence of the formyl group, which can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Additionally, the compound's dichloro and carboxylate groups influence its reactivity, allowing for further functionalization and modification of the indole core. These properties make it a valuable building block for the synthesis of more complex organic molecules (Fabio & Pentassuglia, 1998).

Scientific Research Applications

  • Synthesis of Glycine Site Antagonists : A novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a related compound, was developed for the efficient preparation of thiazole derivatives as potential glycine site N-methyl-D-aspartate (NMDA) receptor antagonists. This showcases its application in medicinal chemistry (Fabio & Pentassuglia, 1998).

  • Intermediate for Synthesis : Ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, a compound related to ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, have been identified as promising intermediates for the synthesis of dimeric intermediate allenes, demonstrating their utility in complex organic synthesis processes (Beccalli, Marchesini, & Pilati, 1994).

  • Masked Formyl Group for Organic Synthesis : A study explored a novel synthetic method for preparing 5-formyl-1H-indole-2-carboxylates using the CH2SO3H functionality as a masking formyl group. This approach can have significant applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).

  • Indole Synthesis Strategy : A new strategy for indole synthesis using ethyl pyrrole-2-carboxylate as a key intermediate was developed. This led to the creation of several functionalized indoles on the benzene moiety, highlighting the flexibility and utility of these compounds in synthetic chemistry (Tani et al., 1996).

  • Synthesis of Cycloprop[b]indoles : A study on the irradiation of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates in ethanol demonstrated the synthesis of cycloprop[b]indoles with determined stereochemistry (Ikeda et al., 1977).

Safety And Hazards

The safety and hazards of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate are not specified in the search results. For detailed safety information, it would be necessary to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFILHPVBZNKVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383501
Record name Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

CAS RN

153435-96-2
Record name Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-carboethoxy-4,6-dichloroindole (20.0 g, 0.077 mol), and dimethylformamide (9.0 mL, 0.117 mol) in dichloroethane (100 mL). Add phosphoryl chloride (18.0 g, 0.117 mmol). Heat to reflux. After 3.5 hours, cool the reaction mixture to ambient temperature to obtain a solid. Collect the solid by filtration, rinse with water. Combine the solid with aqueous 1 M sodium acetate solution and stir. After 1 hour, filter, rinse with water, and dry to give 3-formyl-2-carboethoxy-4,6-dichloroindole.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Combine 2-carboethoxy-4,6-dichloroindole (10.0 g, 0.039 mol), and dimethylformamide (4.5 mL, 0.057 mol) in dichloroethane (20 mL). Add phosphoryl chloride (8.9 g, 0.058 mmol). Heat to 80° C. After 18 hours, cool the reaction mixture to ambient temperature and combine with aqueous 1 M sodium acetate solution and stir. After 18 hours, filter, rinse with water, and dry to give 3-formyl-2-carboethoxy-4,6-dichloroindole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Citations

For This Compound
2
Citations
RJ Cregge, RA Farr, D Friedrich, J Hulshof… - Tetrahedron …, 2001 - Elsevier
The Knoevenagel condensation of arylacetonitriles with ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate (2), followed by hydrolysis, provides a convenient entry into a series of …
Number of citations: 6 www.sciencedirect.com
TJN Watson, SW Horgan, RS Shah… - … Process Research & …, 2000 - ACS Publications
MDL 103371 is a N-methyl-d-aspartate (NMDA)-type glycine receptor antagonist for the potential treatment of stroke. Evaluation of five different synthetic routes, which included Stille, …
Number of citations: 42 pubs.acs.org

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